molecular formula C25H24ClN3O3S B2696231 Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 476305-70-1

Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2696231
CAS No.: 476305-70-1
M. Wt: 482
InChI Key: GIDJDTARKZEIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a 1,4-dihydropyridine (1,4-DHP) core. Structurally, the molecule incorporates a propyl ester, a 2-chlorophenyl group at position 4, a cyano group at position 3, a methyl group at position 6, and a phenylcarbamoyl moiety at position 3. The sulfanylacetate side chain at position 2 introduces additional steric and electronic complexity. The compound’s structural determination likely relies on advanced crystallographic refinement tools like SHELXL, which is critical for accurate 3D modeling of such polyfunctional molecules .

Properties

IUPAC Name

propyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-3-13-32-21(30)15-33-25-19(14-27)23(18-11-7-8-12-20(18)26)22(16(2)28-25)24(31)29-17-9-5-4-6-10-17/h4-12,23,28H,3,13,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDJDTARKZEIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a sulfanyl moiety contributes to its pharmacological profile. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₉H₂₁ClN₂O₂S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, including histone deacetylases (HDACs) and urease.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., increasing the Bax/Bcl-2 ratio) and activating caspase pathways .
  • Cell Cycle Arrest : The compound has demonstrated the ability to cause cell cycle arrest at various phases, particularly G2/M, thereby inhibiting cancer cell division .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits potent activity against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.28Induction of apoptosis
HepG2 (Liver)10.10Cell cycle arrest
HL-60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA
Vero (Normal)>100Selectivity for cancer cells

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • Study on MCF-7 Cells : In a recent study, treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometric analysis confirmed that the compound induced G2/M phase arrest .
  • HepG2 Cell Line Analysis : Another study demonstrated that this compound inhibited HepG2 cell proliferation with an IC50 value of 10.10 µM, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Docking studies have provided insights into the interaction between the compound and target proteins involved in cancer progression, suggesting a strong binding affinity that may translate into effective inhibition .

Comparison with Similar Compounds

Key Differences :

  • Ester Group: The ethyl ester (vs.
  • Substituent Modification : The phenylcarbamoyl group in the target compound is replaced with a 2-methoxyphenylcarbamoyl moiety. The methoxy group introduces electron-donating effects, which may alter hydrogen-bonding interactions or steric hindrance at binding sites.

Hypothesized Impact :
The shorter ethyl chain could enhance metabolic stability compared to propyl esters, as smaller esters are less prone to enzymatic hydrolysis. The 2-methoxy substitution might improve target affinity in certain pharmacological contexts by modulating electronic interactions.

Propan-2-yl Esters ()

Three analogs from share ester functionalities but differ in core structures:

Propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate Core Structure: 1,2,4-Triazole (vs. 1,4-DHP). Substituents: 3,4-Dimethoxyphenyl and amino groups. The dimethoxy groups enhance solubility but may reduce passive diffusion.

Propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate

  • Core Structure : 1,4-Dihydropyrimidine (vs. 1,4-DHP).
  • Substituents : Oxo and carbamoyl groups.
  • Implications : The pyrimidine ring’s electron-deficient nature may influence redox behavior, while the oxo group increases polarity.

Propan-2-yl 1-(4-chlorophenyl)sulfonylcyclohexane-1-carboxylate Core Structure: Cyclohexane (vs. aromatic heterocycle). Substituents: Sulfonyl and 4-chlorophenyl groups.

Structural and Functional Comparison Table

Compound Name Core Structure Ester Group Key Substituents Notable Differences
Target Compound 1,4-DHP Propyl 2-Chlorophenyl, phenylcarbamoyl Reference
Ethyl analog 1,4-DHP Ethyl 2-Methoxyphenylcarbamoyl Shorter ester, methoxy substitution
Propan-2-yl triazolyl 1,2,4-Triazole Propan-2-yl 3,4-Dimethoxyphenyl Non-DHP core, bulkier ester
Propan-2-yl dihydropyrimidine 1,4-Dihydropyrimidine Propan-2-yl Oxo, carbamoyl Oxo group, pyrimidine core
Propan-2-yl cyclohexane Cyclohexane Propan-2-yl 4-Chlorophenylsulfonyl Sulfonyl group, non-aromatic core

Q & A

Q. What are the recommended synthetic routes for preparing Propyl {[4-(2-chlorophenyl)...]acetate}?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the assembly of the 1,4-dihydropyridine core. Key steps include:
  • Cyclocondensation : Reacting 2-chlorobenzaldehyde with cyanoacetamide and methyl acetoacetate under acidic conditions to form the dihydropyridine ring .
  • Thioacetate Introduction : Thiolation at the 2-position using propyl mercaptoacetate in the presence of a base (e.g., K₂CO₃) .
  • Carbamoylation : Coupling with phenyl isocyanate to install the phenylcarbamoyl group at the 5-position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods in SHELXS for phase determination .
  • Refinement : Refine parameters (atomic coordinates, displacement, occupancy) iteratively using SHELXL, incorporating restraints for disordered moieties (e.g., propyl chain) .
  • Validation : Check for residual electron density and R-factors (target: R1<0.05R_1 < 0.05).

Q. What analytical techniques are critical for confirming molecular identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Compare experimental 1H^1H/13C^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm regiochemistry.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts or tautomerism.
  • Dynamic NMR : Variable-temperature 1H^1H NMR to detect conformational exchange (e.g., hindered rotation in carbamoyl groups).
  • Computational Modeling : Perform DFT geometry optimization (Gaussian 16) to simulate NMR spectra and assign ambiguous signals .

Q. What strategies optimize lipophilicity for enhanced pharmacological profiling?

  • Methodological Answer :
  • Lipophilicity Measurement : Determine logPP via reversed-phase HPLC (k’ values correlated with octanol/water partitioning) .
  • Derivatization : Introduce polar substituents (e.g., hydroxyl groups) or modify the propyl chain length.
  • Table : Hypothetical logPP data for derivatives:
DerivativelogPP (HPLC)
Parent Compound3.2
Hydroxyl-substituted2.5
Ethyl-chain variant3.0

Q. How can structure-activity relationships (SAR) be analyzed for derivatives targeting calcium channels?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical moieties (e.g., 2-chlorophenyl, carbamoyl) using Schrödinger’s Phase.
  • Molecular Docking : Simulate binding to L-type calcium channels (PDB: 6JP5) with AutoDock Vina.
  • In Vitro Assays : Measure IC50_{50} in HEK293 cells expressing Cav1.2 channels. Correlate activity with substituent electronic profiles (Hammett σ values).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.